molecular formula C9H13NNa2O5S B14110980 N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt

N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt

Cat. No.: B14110980
M. Wt: 293.25 g/mol
InChI Key: MUCIEDHPXAQZRB-OVEMJYDDSA-L
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Description

N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt is a chemical compound with a complex structure that includes an acetyl group, a carboxylic acid group, and a cysteine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt typically involves multiple steps, starting with the preparation of the L-cysteine derivative. The acetylation of L-cysteine is followed by the introduction of the 3-carboxy-1-methylpropyl group. The final step involves the formation of the disodium salt to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to achieve the desired product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like halides or amines. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.

Scientific Research Applications

N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a precursor for biologically active compounds.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The mechanism by which N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate redox states within cells, influence enzyme activity, and participate in signaling pathways. Its ability to form disulfide bonds and interact with thiol groups is crucial to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A related compound with similar antioxidant properties but lacking the 3-carboxy-1-methylpropyl group.

    S-Carboxymethyl-L-cysteine: Another derivative of L-cysteine with a carboxymethyl group instead of the acetyl and 3-carboxy-1-methylpropyl groups.

Uniqueness

N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13NNa2O5S

Molecular Weight

293.25 g/mol

IUPAC Name

disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate

InChI

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1

InChI Key

MUCIEDHPXAQZRB-OVEMJYDDSA-L

Isomeric SMILES

CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+]

Canonical SMILES

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+]

Origin of Product

United States

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